N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)27-15-3-1-14(2-4-15)17(26)23-10-12-25-11-7-16(24-25)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQOANXTEOCAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Linking the Ethyl Chain: The ethyl chain is attached through an alkylation reaction, where the pyrazole derivative is reacted with an appropriate alkyl halide.
Introduction of the Benzamide Group: The final step involves the formation of the benzamide group, typically through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Benzamide vs. Sulfonamide Derivatives
- Target Compound : Benzamide group (electron-withdrawing amide linkage).
- N-{2-[3-(2-Pyridinyl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide (): Sulfonamide group (stronger acidity and hydrogen-bonding capacity) .
- Impact : Sulfonamides generally exhibit higher solubility and target affinity due to increased polarity, but may face faster renal clearance compared to benzamides.
Amide Linkage Variations
- 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (): Pyrimidine-pyridin-4-yl scaffold with a chloro substituent .
Heterocyclic Moieties
Pyridin-4-yl vs. Pyridin-2-yl Positioning
Pyrazole vs. Pyrazolo-Pyrimidine/Pyridine Systems
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Pyrazolo[3,4-d]pyrimidine core with fluorinated chromenone enhances planar rigidity and target selectivity .
- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (): Pyrazolo[3,4-b]pyridine system increases aromatic surface area for hydrophobic interactions .
Substituent Effects
Trifluoromethoxy vs. Fluoro/Chloro/Methoxy Groups
- Target Compound : Trifluoromethoxy (-OCF₃) offers high electronegativity and steric bulk, improving metabolic stability.
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Dual fluoro substituents enhance binding to hydrophobic pockets but may increase toxicity risks .
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring linked to a pyridine moiety and a trifluoromethoxy-substituted benzamide . Its molecular formula is , and it exhibits unique chemical properties due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
- Receptor Modulation : It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 |
| Compound B | NCI-H460 (Lung Cancer) | 42.30 |
| Compound C | Hep-2 (Laryngeal Cancer) | 3.25 |
These findings suggest that the compound could be effective in inhibiting tumor growth through apoptosis induction or cell cycle arrest mechanisms .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Similar pyrazole derivatives have shown:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| S. aureus (Gram-positive) | Inhibitory | 2 |
| E. coli (Gram-negative) | Moderate | 7 |
These results indicate potential applications in treating bacterial infections .
Study on Anticancer Potential
In a recent study, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly in MCF7 cells, where the IC50 value was recorded at 3.79 µM, indicating a potent anticancer effect .
Study on Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of pyrazole derivatives found that compounds with similar structures exhibited strong activity against both Gram-positive and Gram-negative bacteria. The compound's structure contributed to its ability to penetrate bacterial membranes effectively .
Q & A
Q. What are the standard protocols for synthesizing this compound, and how do multi-step reactions influence yield?
- Methodological Answer : The synthesis typically involves sequential coupling of pyridinyl-pyrazole intermediates with trifluoromethoxy-substituted benzamides. Key steps include:
Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or aldehydes .
Alkylation of the pyrazole nitrogen using ethylenediamine derivatives to introduce the ethyl linker .
Amide coupling between the pyrazole-ethylamine intermediate and 4-(trifluoromethoxy)benzoic acid using carbodiimide catalysts (e.g., EDC/HOBt) .
Yield optimization requires precise control of reaction time (6–12 hours), solvent polarity (DMF or acetonitrile), and temperature (60–80°C) .
Q. Which characterization techniques are critical for verifying structural integrity?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : Assign peaks to confirm pyrazole (δ 7.5–8.5 ppm), pyridinyl (δ 8.0–8.7 ppm), and trifluoromethoxy (δ -58 ppm in 19F NMR) moieties .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and pyrazole/pyridine ring vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₁₆F₃N₃O₂: 388.1214) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Q. How do researchers design structure-activity relationship (SAR) studies for pyrazole-containing benzamides?
- Methodological Answer : SAR studies focus on:
- Core Modifications : Compare bioactivity of pyridinyl-pyrazole vs. phenyl-pyrazole analogs (Table 1) .
- Substituent Effects : Test trifluoromethoxy vs. methoxy or chloro groups on the benzamide ring for lipophilicity and target binding .
- Linker Optimization : Vary ethyl vs. propyl spacers to assess conformational flexibility .
Table 1 : Bioactivity of Structurally Similar Compounds
| Compound | Notable Activity | Key Structural Feature |
|---|---|---|
| N-(2-Hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide | Anticancer | Hydroxyethyl linker |
| 3-(Pyridin-3-yloxy)-5-methylpyrazole | Antimicrobial | Pyridinyloxy substitution |
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield in trifluoromethoxy-substituted benzamide syntheses?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings to enhance aryl-pyrazole bond formation .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates but avoid prolonged heating to prevent decomposition .
- Workup Strategies : Employ column chromatography with gradient elution (hexane/EtOAc 4:1 to 1:1) to isolate pure product from byproducts (e.g., unreacted hydrazines) .
Q. What methodologies resolve contradictions between spectral data and predicted molecular configurations?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping proton signals in pyrazole-pyridinyl regions to confirm regioisomeric purity .
- X-ray Crystallography : Resolve ambiguities in amide bond geometry (e.g., cis vs. trans) using single-crystal data .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G*) to validate electronic environments .
Q. What experimental strategies analyze conflicting bioactivity data across pyrazole derivatives?
- Methodological Answer :
- Orthogonal Assays : Re-test compounds in both enzyme inhibition (e.g., kinase assays) and cell-based viability models to rule out assay-specific artifacts .
- Metabolic Stability Studies : Use liver microsomes to assess if trifluoromethoxy groups improve resistance to oxidative degradation compared to methoxy analogs .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain divergent activities in derivatives with minor structural changes .
Key Considerations for Experimental Design
- Contradictory Data : For compounds with identical yields but divergent bioactivities (e.g., 85% yield in ), verify purity (>95% by HPLC) and confirm stereochemistry .
- Advanced Characterization : Combine DSC (melting point analysis) with variable-temperature NMR to study polymorphic forms affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
